![molecular formula C15H17F6N3OS B2872043 ((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione CAS No. 220635-34-7](/img/structure/B2872043.png)
((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione is a useful research compound. Its molecular formula is C15H17F6N3OS and its molecular weight is 401.37. The purity is usually 95%.
BenchChem offers high-quality ((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Science and Materials Chemistry
Polymerization and Resin Formation : The study by Costes, Reyx, and Platzer (1989) demonstrated the homopolymerization of bis[4-bis(2,3-epoxypropylamino)phenyl]methane, elucidating a novel curing process that involves the opening of the epoxy ring. This process results in the formation of compounds containing the 3-hydroxy-1,2,3,4-tetrahydroquinoline moiety, suggesting potential applications in advanced resin technologies (Costes, Reyx, & Platzer, 1989).
Novel Polymers via Diels–Alder Reaction : Kuhrau and Stadler (1993) explored the synthesis of new polymers through Diels–Alder polyadditions, utilizing bis(4-(1,2,4,-triazoline-3,5-dione-4-yl)phenyl)methane as a difunctional dienophile. This approach highlights the versatility of using advanced synthetic routes for the development of polymers with potentially unique properties (Kuhrau & Stadler, 1993).
Electrophoresis and Buffer Systems
Amine-Citrate Buffers : Clayton and Tretiak (1972) developed amine-citrate buffer systems for pH control in starch gel electrophoresis, enhancing the resolution of dehydrogenase isozymes. This indicates the potential for optimizing electrophoretic techniques through tailored buffer systems (Clayton & Tretiak, 1972).
Medicinal Chemistry and Drug Development
Neurokinin-1 Receptor Antagonist : Harrison et al. (2001) synthesized a high affinity, orally active neurokinin-1 receptor antagonist, highlighting its efficacy in pre-clinical tests relevant to emesis and depression. This contributes to the field of medicinal chemistry by providing insights into the development of new therapeutic agents (Harrison et al., 2001).
Molecularly Imprinted Polymers
Recognition of 5-Fluorouracil : Huynh, Pięta, D’Souza, and Kutner (2013) designed a molecularly imprinted polymer for the recognition of 5-fluorouracil, an antitumor chemotherapy agent, via RNA-type nucleobase pairing. This research opens avenues for the creation of highly selective sensor systems for detecting clinically relevant molecules (Huynh, Pięta, D’Souza, & Kutner, 2013).
Mechanism of Action
Target of Action
It is known that similar compounds, such asN,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea , have been used as organocatalysts in organic chemistry .
Mode of Action
The mode of action of this compound involves the activation of substrates and subsequent stabilization of partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This is a key feature of (thio)urea derivatives, which are used extensively in promoting organic transformations .
Biochemical Pathways
It is known that (thio)urea derivatives, which share a similar structure, play a significant role in various organic transformations .
Result of Action
It is known that similar compounds are used extensively in promoting organic transformations .
properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-morpholin-4-ylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F6N3OS/c16-14(17,18)10-7-11(15(19,20)21)9-12(8-10)23-13(26)22-1-2-24-3-5-25-6-4-24/h7-9H,1-6H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPRKUCHPUJKCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F6N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.